molecular formula C9H9FO4 B8611170 Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Cat. No. B8611170
M. Wt: 200.16 g/mol
InChI Key: ZQZOTQJXQGOAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO4 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C9H9FO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3

InChI Key

ZQZOTQJXQGOAIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of the methyl 4-hydroxy-2-methoxybenzoate (1 g, 5 mmol, from Step 3) in CH2Cl2 (20 mL) was added 3,5-dichloro-1-fluoropyridinium triflate (2.25 g, 6 mmol). The solution was refluxed for 48 h and then cooled to ambient temperature and stripped down under reduced pressure. The crude oil was purified by pressurized silica gel column chromatography using 99:1 CH2Cl2 :MeOH. Evaporation of the CH2Cl2 :MeOH mixture gave the desired methyl 5-fluoro-4-hydroxy-2-methoxybenzoate as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxy-2-methoxybenzoate (10 g, 55 mmol) from step 3 above and 1-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate (21 g, 66 mmol) were refluxed in dichloromethane (250 mL) for 48 h. The solution was washed with 5% aqueous citric acid (250 mL) and the organic phase was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 99:1 CH2Cl2 :MeOH as eluant. Crystallization from ether gave methyl 5-fluoro-4-hydroxy-2-methoxybenzoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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